molecular formula C12H10Cl2N2 B1481461 4-Chloro-6-(4-chlorophenethyl)pyrimidine CAS No. 2092720-77-7

4-Chloro-6-(4-chlorophenethyl)pyrimidine

Cat. No. B1481461
CAS RN: 2092720-77-7
M. Wt: 253.12 g/mol
InChI Key: IAWFBJFOQOOHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-chlorophenethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4 and 6 positions with a chlorophenethyl group and a chlorine atom, respectively.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-6-(4-chlorophenethyl)pyrimidine” are not available, related compounds like “4-chloro-6-(chloromethyl)pyrimidine” have been involved in nucleophilic substitution reactions .

Scientific Research Applications

Pharmaceutical Intermediates

Pyrimidine derivatives, including compounds similar to 4-Chloro-6-(4-chlorophenethyl)pyrimidine, are often used as intermediates in the synthesis of pharmaceuticals. They play a crucial role in the development of kinase inhibitors, which are a class of drugs used to treat various diseases by inhibiting specific kinase enzymes involved in disease progression .

Anticancer Agents

Some pyrimidine derivatives have shown potential as anticancer agents. Their ability to interfere with cellular processes can make them suitable for targeting cancer cells, although the specific mechanisms and efficacy depend on the structure of the derivative .

Antiviral Agents

Similarly, certain pyrimidine derivatives have been explored for their antiviral properties. They may inhibit viral replication or interact with viral proteins, offering a pathway for developing new antiviral medications .

Anti-inflammatory Treatments

The anti-inflammatory properties of some pyrimidine derivatives make them candidates for treating inflammatory diseases. They may work by modulating immune responses or inhibiting enzymes that contribute to inflammation .

Synthesis of Heterocyclic Compounds

Pyrimidine derivatives are also used in the synthesis of various heterocyclic compounds, which are structures containing atoms of at least two different elements as members of its rings. These compounds have diverse applications in chemistry and biology .

Chemical Research and Development

In chemical research, pyrimidine derivatives like 4-Chloro-6-(4-chlorophenethyl)pyrimidine can be used to develop new synthetic pathways or as building blocks for more complex molecules. This can lead to the discovery of new reactions and chemical processes .

properties

IUPAC Name

4-chloro-6-[2-(4-chlorophenyl)ethyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFBJFOQOOHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-chlorophenethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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